molecular formula C16H20O5 B126623 rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4 CAS No. 679789-44-7

rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4

Cat. No.: B126623
CAS No.: 679789-44-7
M. Wt: 296.35 g/mol
InChI Key: HCWNFKHKKHNSSL-UGWFXTGHSA-N
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Description

Scientific Research Applications

rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4 is widely used in scientific research, including:

Safety and Hazards

The safety data sheet for “rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4” should be referred to for detailed safety and hazard information .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4 typically involves the esterification of phthalic acid with 2-ethyl-5-oxohexanol-d4. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound in its neat form .

Chemical Reactions Analysis

Types of Reactions: rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4 involves its interaction with various enzymes and receptors in biological systems. The compound is metabolized by esterases to produce monoesters and phthalic acid, which can then interact with cellular pathways. These interactions can affect cellular functions and lead to various biological effects .

Comparison with Similar Compounds

    Mono(2-ethyl-5-oxohexyl) Phthalate: The non-deuterated version of the compound.

    Mono(2-ethylhexyl) Phthalate: Another phthalate metabolite with a similar structure but without the keto group.

    Di(2-ethylhexyl) Phthalate: A commonly used plasticizer with two ester groups

Uniqueness: rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4 is unique due to the presence of deuterium atoms, which makes it particularly useful in analytical applications. The deuterium labeling allows for precise quantification and differentiation from other similar compounds in complex mixtures .

Properties

IUPAC Name

2,3,4,5-tetradeuterio-6-(2-ethyl-5-oxohexoxy)carbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O5/c1-3-12(9-8-11(2)17)10-21-16(20)14-7-5-4-6-13(14)15(18)19/h4-7,12H,3,8-10H2,1-2H3,(H,18,19)/i4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWNFKHKKHNSSL-UGWFXTGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(=O)C)COC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(CC)CCC(=O)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10477204
Record name rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679789-44-7
Record name rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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